

In-Depth Technical Guide: 18:1 Dodecanoyl PE

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Compound of Interest

Compound Name: 18:1 Dodecanoyl PE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **18:1 Dodecanoyl PE**, a functionalized phospholipid increasingly utilized in advanced drug delivery systems and biomedical research. The document details its physicochemical properties, provides a standard experimental protocol for its application in liposome formulation, and illustrates key structural and procedural concepts through diagrams.

Physicochemical Properties of 18:1 Dodecanoyl PE

18:1 Dodecanoyl PE, systematically named 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), is a modified phosphatidylethanolamine (PE). The "18:1" designation refers to the two oleic acid acyl chains attached to the glycerol backbone, while "Dodecanoyl" indicates the N-dodecanoyl group attached to the ethanolamine headgroup. This lipid is classified as a fusogenic lipid, meaning it can promote the fusion of lipid bilayers, a crucial property for intracellular delivery applications[1]. The dodecanoyl group provides a terminal carboxylic acid, which serves as a functional handle for conjugating various molecules[2].

Quantitative data for **18:1 Dodecanoyl PE** (sodium salt) are summarized in the table below for easy reference.

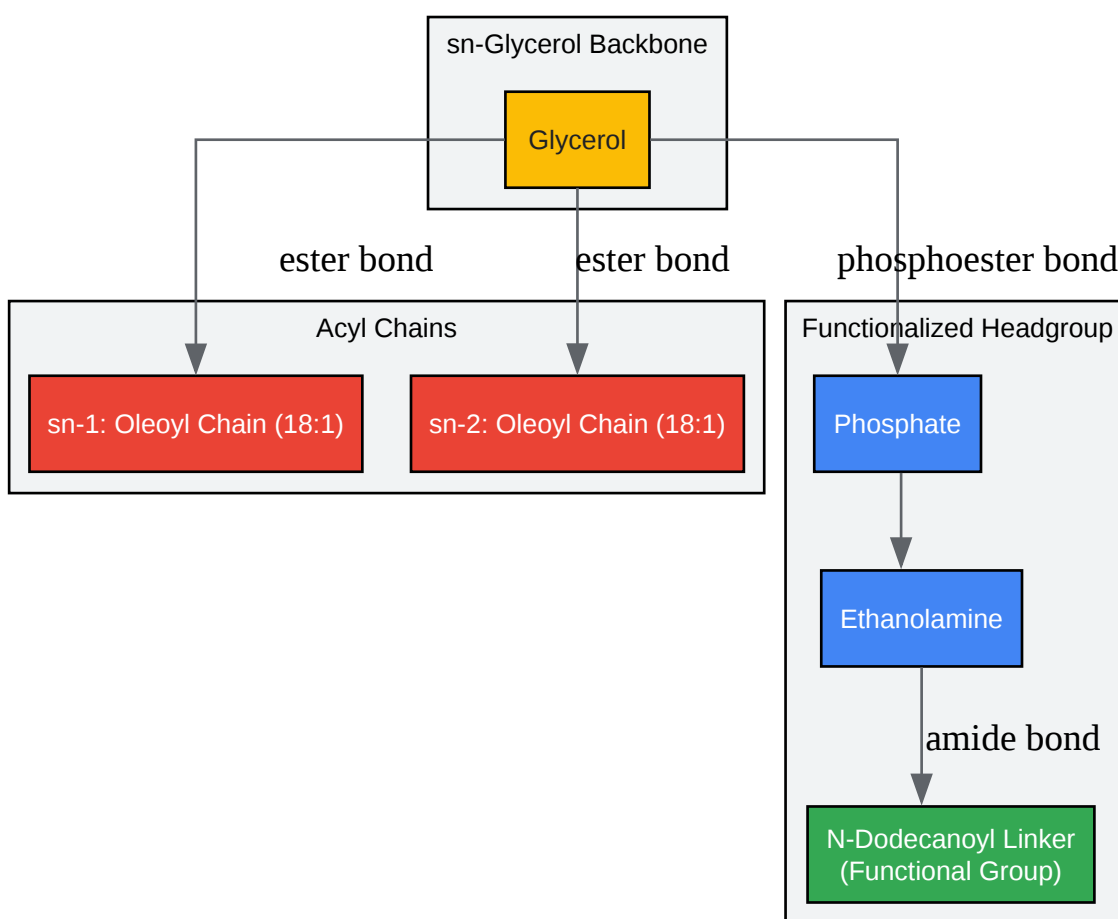
Property	Value
Systematic Name	1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt)[1][2][3][4]
Molecular Formula	C ₅₃ H ₉₇ NO ₁₁ PNa[3][4]
Molecular Weight	978.301 g/mol [3][4] (also reported as 978.30 g/mol [1] and 978.3 g/mol [2])
Exact Mass	977.67 g/mol [3]
CAS Number	474923-47-2[1][2][3][4]
Physical Form	Powder[1]
Purity	>99%[4]
Storage Temperature	-20°C[1][4]

Key Applications

Due to its fusogenic nature and the presence of a functionalizable headgroup, **18:1 Dodecanyl PE** is primarily used in the formulation of liposomes for drug and gene delivery[1][5]. The oleoyl (18:1) chains contribute to the formation of non-bilayer lipid phases, such as the inverted hexagonal phase, which facilitates membrane fusion and subsequent release of encapsulated contents into the cytoplasm of target cells[3][6]. This makes it a valuable component in creating pH-sensitive or fusogenic liposomes that can efficiently deliver therapeutic agents intracellularly[6][7].

Diagram of Molecular Structure

The following diagram illustrates the key components of the **18:1 Dodecanyl PE** molecule, highlighting its structural features relevant to its function in lipid-based delivery systems.



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Caption: Logical structure of the **18:1 Dodecanyl PE** molecule.

Experimental Protocol: Preparation of Unilamellar Liposomes

This section details a standard methodology for the preparation of small unilamellar vesicles (SUVs) using **18:1 Dodecanyl PE**, often in combination with other lipids to achieve desired formulation characteristics. The most common and reliable method is the lipid film hydration followed by extrusion[8].

Materials:

- **18:1 Dodecanyl PE**

- Co-lipids (e.g., DOPC, cholesterol, DSPE-PEG)
- Organic solvent (e.g., chloroform or a chloroform:methanol mixture)[3]
- Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline)
- Rotary evaporator
- Bath sonicator
- Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

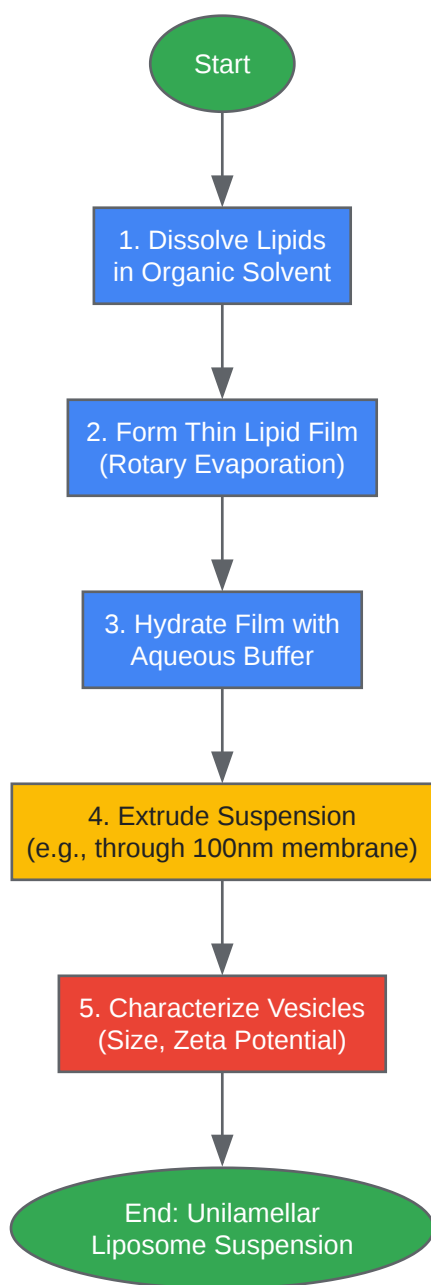
Procedure:

- Lipid Dissolution:
 - Accurately weigh the desired amounts of **18:1 Dodecanyl PE** and any co-lipids.
 - Dissolve the lipid mixture in a suitable volume of organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling[8].
- Lipid Film Formation:
 - Attach the flask to a rotary evaporator.
 - Remove the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 45°C)[3].
 - Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.
 - To ensure complete removal of residual solvent, keep the flask under high vacuum for at least 1-2 hours after the film appears dry[3].
- Lipid Film Hydration:
 - Warm the hydration buffer to a temperature above the lipid phase transition temperature.
 - Add the warm buffer to the flask containing the lipid film. The volume will determine the final lipid concentration[8].

- Gently agitate the flask to hydrate the film. This process results in the spontaneous formation of multilamellar vesicles (MLVs). This suspension will appear milky.
- Vesicle Size Reduction (Extrusion):
 - To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes[9][10].
 - Assemble the lipid extruder with a membrane of the desired pore size (e.g., 100 nm).
 - Transfer the MLV suspension into the extruder syringe.
 - Force the suspension through the membrane multiple times (typically 11-21 passes). This process disrupts the MLVs and reforms them into small unilamellar vesicles (SUVs) with a diameter close to the membrane pore size[9]. The suspension should become more translucent.
- Characterization and Storage:
 - The resulting liposome suspension should be characterized for size distribution and zeta potential using dynamic light scattering (DLS).
 - Store the prepared liposomes at 4°C. For long-term storage, the stability will depend on the specific lipid composition.

Experimental Workflow Diagram

The following diagram outlines the key steps in the preparation of liposomes using the lipid film hydration and extrusion method.



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Caption: Workflow for liposome preparation by film hydration and extrusion.

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